N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
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Overview
Description
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of a bromophenyl group and an oxazole ring in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of aniline derivatives, followed by coupling with the oxazole ring.
Urea formation: The final step involves the reaction of the bromophenyl-oxazole intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and solvents: To optimize reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Bromophenol derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Inhibition of specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a chlorine atom instead of bromine.
N-(4-Fluorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine atom: The presence of a bromine atom may impart unique reactivity and biological activity compared to its chlorine and fluorine analogs.
Oxazole ring: The oxazole ring can interact with biological targets in a specific manner, contributing to the compound’s overall activity.
Properties
CAS No. |
55807-87-9 |
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Molecular Formula |
C13H14BrN3O2 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(2)11-7-12(17-19-11)16-13(18)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
FGWIMSSSVGYCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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